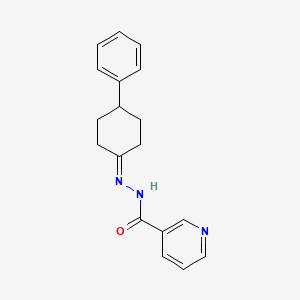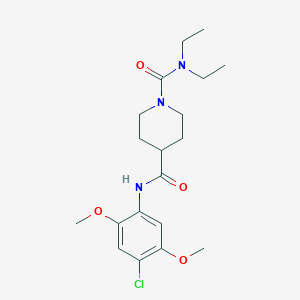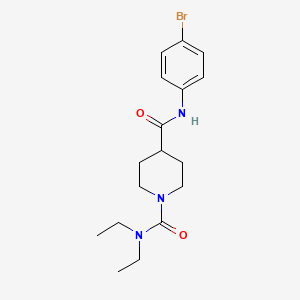![molecular formula C16H14N2O5S2 B5917520 6-(ethylsulfonyl)-2-[(4-nitrobenzyl)thio]-1,3-benzoxazole](/img/structure/B5917520.png)
6-(ethylsulfonyl)-2-[(4-nitrobenzyl)thio]-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(ethylsulfonyl)-2-[(4-nitrobenzyl)thio]-1,3-benzoxazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a benzoxazole derivative that has a nitrobenzylthio group and an ethylsulfonyl group attached to it.
Mecanismo De Acción
The mechanism of action of 6-(ethylsulfonyl)-2-[(4-nitrobenzyl)thio]-1,3-benzoxazole is not fully understood. However, it is believed to act by inhibiting the growth of cancer cells and bacteria. It may also work by inducing apoptosis, which is a programmed cell death mechanism.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, it has been shown to have anti-inflammatory effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-(ethylsulfonyl)-2-[(4-nitrobenzyl)thio]-1,3-benzoxazole in lab experiments is its potential as a fluorescent probe for detecting metal ions. It is also relatively easy to synthesize and has been shown to have a high yield. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.
Direcciones Futuras
There are several future directions for research on 6-(ethylsulfonyl)-2-[(4-nitrobenzyl)thio]-1,3-benzoxazole. One potential direction is to further investigate its potential as a photosensitizer in photodynamic therapy. Another direction is to study its potential as an antimicrobial agent in the treatment of bacterial infections. Additionally, further research could be done to understand its mechanism of action and optimize its use in various applications.
In conclusion, 6-(ethylsulfonyl)-2-[(4-nitrobenzyl)thio]-1,3-benzoxazole is a compound with significant potential for use in scientific research. Its synthesis method has been optimized to obtain high yields, and it has been studied for its antimicrobial, antitumor, and anti-inflammatory properties. While its mechanism of action is not fully understood, there are several potential future directions for research on this compound.
Métodos De Síntesis
The synthesis of 6-(ethylsulfonyl)-2-[(4-nitrobenzyl)thio]-1,3-benzoxazole involves the reaction of 2-amino-5-nitrothiazole with 4-chlorobenzaldehyde in the presence of sodium hydride. The resulting compound is then reacted with ethylsulfonyl chloride to obtain the final product. The synthesis method has been optimized to obtain high yields of the compound.
Aplicaciones Científicas De Investigación
This compound has a wide range of potential applications in scientific research. It has been studied for its antimicrobial, antitumor, and anti-inflammatory properties. It has also been investigated for its potential use as a fluorescent probe for detecting metal ions. Additionally, it has been studied for its potential use as a photosensitizer in photodynamic therapy.
Propiedades
IUPAC Name |
6-ethylsulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S2/c1-2-25(21,22)13-7-8-14-15(9-13)23-16(17-14)24-10-11-3-5-12(6-4-11)18(19)20/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCISUEYBCINTPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)N=C(O2)SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoxazole, 6-ethylsulfonyl-2-(4-nitrobenzylthio)- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenoxy-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5917439.png)
![phenyl[2-(phenylsulfonyl)phenyl]methanol](/img/structure/B5917444.png)
![N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B5917445.png)
![N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide](/img/structure/B5917453.png)
![3-[(phenylsulfonyl)amino]benzamide](/img/structure/B5917474.png)
![N-{[(3,4-dimethylphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}benzenesulfonamide](/img/structure/B5917489.png)
![8-{[benzyl(ethyl)amino]methyl}-3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B5917499.png)



![4'-{2-[4-(1-piperidinylsulfonyl)benzoyl]carbonohydrazonoyl}-4-biphenylyl acetate](/img/structure/B5917528.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-N,N-diethyl-1-piperidinecarboxamide](/img/structure/B5917535.png)

